N~2~,N~2~-dimethyl-N~1~-[(2-phenoxy-3-pyridinyl)methyl]glycinamide -

N~2~,N~2~-dimethyl-N~1~-[(2-phenoxy-3-pyridinyl)methyl]glycinamide

Catalog Number: EVT-3909589
CAS Number:
Molecular Formula: C16H19N3O2
Molecular Weight: 285.34 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

SCH 351125 (1)

Compound Description: SCH 351125 is a selective CCR5 antagonist with potent activity against RANTES binding (K(i) = 2 nM). It exhibits subnanomolar activity in blocking viral entry and potent antiviral activity against a panel of primary HIV-1 viral isolates. SCH 351125 possesses good oral bioavailability in rats, dogs, and monkeys and has entered human clinical trials as a potential therapeutic agent for treating HIV-1. []

Relevance: While the specific structure of SCH 351125 is not provided in the abstract, it is mentioned alongside N~2~,N~2~-Dimethyl-N~1~-[(2-phenoxy-3-pyridinyl)methyl]glycinamide within the context of CCR5 antagonists. This suggests that SCH 351125 likely shares key structural features with the target compound, particularly the piperidino-piperidine core structure mentioned in its development. []

Compound Description: This compound is described as a potential treatment for a variety of conditions and disorders, particularly those related to the central nervous system and autonomic nervous system dysfunction. Specific conditions mentioned include Alzheimer's disease, mania, and attention deficit disorders. [, , ]

N-(2-Hydroxyethyl)-N,2-dimethyl-8-{[(4R)-5-methyl-3,4-dihydro-2H-chromen-4-yl]amino}imidazo[1,2-a]pyridine-6-carboxamide (PF-03716556)

Compound Description: PF-03716556 is a novel, potent, and selective acid pump antagonist with potential for treating gastroesophageal reflux disease. It demonstrates a 3-fold greater inhibitory activity than revaprazan, another acid pump antagonist, and displays a highly selective profile with no species differences. []

Relevance: Although PF-03716556 belongs to a different chemical class than N~2~,N~2~-Dimethyl-N~1~-[(2-phenoxy-3-pyridinyl)methyl]glycinamide, it is relevant as a comparator compound. Both compounds target distinct receptors involved in different physiological processes. PF-03716556's high selectivity and potency highlight the importance of structural optimization for achieving desirable pharmacological profiles, a principle relevant to the development of any drug candidate, including N~2~,N~2~-Dimethyl-N~1~-[(2-phenoxy-3-pyridinyl)methyl]glycinamide. []

2-[4-[4-(7-Chloro-2,3-dihydro-1,4-benzdioxyn-5-yl)-1-piperazinyl]butyl]-1,2-benzisothiazol-3-(2H)-one-1,1-dioxide (DU 125530)

Compound Description: DU 125530 is a novel, selective, silent 5-HT(1A) antagonist with potential applications in the treatment of anxiety and mood disorders. It exhibits dose-dependent occupancy of 5-HT(1A) receptors in the human brain, reaching up to 72% occupancy at 2 hours post-dose within a 10-40 mg daily dose range. []

Relevance: DU 125530, similar to N~2~,N~2~-Dimethyl-N~1~-[(2-phenoxy-3-pyridinyl)methyl]glycinamide, targets a specific receptor subtype, highlighting the importance of selectivity in drug development. The successful development of DU 125530 as a potential therapeutic agent for anxiety and mood disorders, conditions with a significant unmet medical need, can serve as an encouraging example for the potential of targeting specific receptors for therapeutic benefit. []

Properties

Product Name

N~2~,N~2~-dimethyl-N~1~-[(2-phenoxy-3-pyridinyl)methyl]glycinamide

IUPAC Name

2-(dimethylamino)-N-[(2-phenoxypyridin-3-yl)methyl]acetamide

Molecular Formula

C16H19N3O2

Molecular Weight

285.34 g/mol

InChI

InChI=1S/C16H19N3O2/c1-19(2)12-15(20)18-11-13-7-6-10-17-16(13)21-14-8-4-3-5-9-14/h3-10H,11-12H2,1-2H3,(H,18,20)

InChI Key

STIXTUYXCZYGGJ-UHFFFAOYSA-N

Canonical SMILES

CN(C)CC(=O)NCC1=C(N=CC=C1)OC2=CC=CC=C2

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.